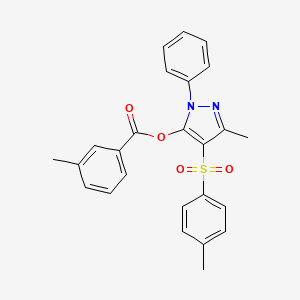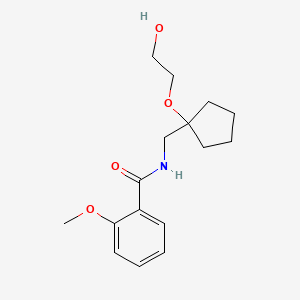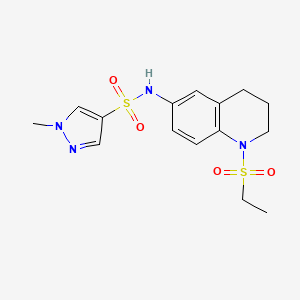
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as P4S, is a sulfonamide compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The primary targets of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has shown activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can produce 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and its potential as a therapeutic agent. Finally, the antimicrobial properties of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide warrant further investigation, and it may be possible to develop new antibiotics based on this compound.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its antimicrobial properties, make it a compound of significant interest to the scientific community. However, further studies are needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and its potential as a therapeutic agent.
Méthodes De Synthèse
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to obtain 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in high yield.
Applications De Recherche Scientifique
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been investigated for its antimicrobial properties and has shown activity against various bacterial strains. Additionally, 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been explored as a potential tool for studying the role of sulfonamides in biological systems.
Propriétés
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-4-6-16-7-5-12/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPUXSDCMSNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2849906.png)
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine](/img/structure/B2849910.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2849913.png)

![N-(4-chlorophenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2849917.png)

![ethyl 3-(2-cyano-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2849919.png)

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)